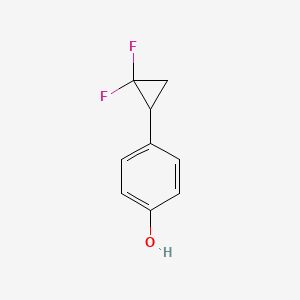
4-(2,2-Difluorocyclopropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluorocyclopropyl)phenol is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1.1. Pharmacological Potential
4-(2,2-Difluorocyclopropyl)phenol serves as an important intermediate in the synthesis of pharmaceuticals, notably in the production of beta-blockers such as Betaxolol. Betaxolol is a selective beta-adrenergic antagonist used primarily for treating hypertension and glaucoma. The compound's structure allows for enhanced selectivity and reduced side effects compared to other beta-blockers like propranolol and atenolol .
Table 1: Comparison of Beta-Blockers
| Drug | Selectivity | Bioavailability | Half-Life |
|---|---|---|---|
| Betaxolol | High | 90% | 20 hours |
| Propranolol | Moderate | Variable | 3-6 hours |
| Atenolol | Moderate | 50% | 6-9 hours |
1.2. Synthesis Methods
The synthesis of this compound involves several methods, including:
- Grignard Reactions : Utilizing para-chlorophenol and cyclopropyl halides under acidic conditions to yield high purity products.
- Direct Etherification : Employing cyclopropyl methyl bromide with hydroxyphenyl compounds to achieve desired structures .
2.1. Functional Phenolic Resins
In material science, derivatives of this compound are being explored for their potential in developing functional phenolic resins. These resins exhibit excellent thermal stability and mechanical properties, making them suitable for applications in electronics and automotive industries .
Table 2: Properties of Phenolic Resins Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Excellent |
| Dielectric Constant (1 GHz) | Low |
2.2. Coatings and Adhesives
The compound is also being investigated for use in coatings and adhesives due to its ability to enhance adhesion properties while maintaining flexibility and durability . This is particularly useful in applications requiring resistance to environmental stressors.
3.1. Beta-Blocker Efficacy Study
A clinical study focused on the efficacy of Betaxolol demonstrated that patients treated with this drug experienced significant reductions in blood pressure with fewer side effects compared to traditional beta-blockers. The study highlighted the importance of the difluorocyclopropyl group in improving pharmacokinetic profiles .
3.2. Material Performance Evaluation
Research conducted on phenolic resins incorporating this compound showed improved performance metrics in high-temperature applications, indicating the compound's potential to enhance material properties significantly when used as a resin precursor .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)phenol |
InChI |
InChI=1S/C9H8F2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 |
InChI Key |
WKVWPAYFCAHTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













